molecular formula C13H26O6S B12861173 (R)-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol

(R)-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol

Cat. No.: B12861173
M. Wt: 310.41 g/mol
InChI Key: UNILPIPHJQVHNI-CYBMUJFWSA-N
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Description

®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol is a complex organosulfur compound. It features a thiol group attached to a macrocyclic ether, making it a unique molecule with potential applications in various fields such as chemistry, biology, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol typically involves the following steps:

    Formation of the Macrocyclic Ether: The macrocyclic ether can be synthesized through a cyclization reaction involving ethylene glycol derivatives. This step often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions to ensure complete cyclization.

    Introduction of the Thiol Group: The thiol group is introduced via a nucleophilic substitution reaction. This involves reacting the macrocyclic ether with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound.

Industrial Production Methods

Industrial production of ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol can be oxidized to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfur atom, using reducing agents like lithium aluminum hydride.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, and other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates and other reduced sulfur species.

    Substitution: Various substituted ethers and thioethers.

Scientific Research Applications

Chemistry

In chemistry, ®-(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methanethiol is used as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it valuable in catalysis and material science.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research. It can be used to study protein-thiol interactions and as

Properties

Molecular Formula

C13H26O6S

Molecular Weight

310.41 g/mol

IUPAC Name

[(2R)-1,4,7,10,13,16-hexaoxacyclooctadec-2-yl]methanethiol

InChI

InChI=1S/C13H26O6S/c20-12-13-11-18-8-7-16-4-3-14-1-2-15-5-6-17-9-10-19-13/h13,20H,1-12H2/t13-/m1/s1

InChI Key

UNILPIPHJQVHNI-CYBMUJFWSA-N

Isomeric SMILES

C1COCCOCCO[C@H](COCCOCCO1)CS

Canonical SMILES

C1COCCOCCOC(COCCOCCO1)CS

Origin of Product

United States

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